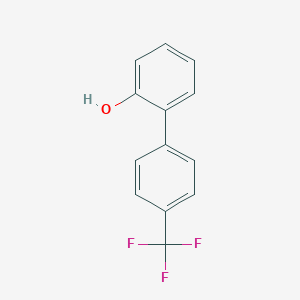
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea (known as BPU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用机制
BPU exerts its biological effects by inhibiting the activity of certain enzymes, including protein kinases. BPU binds to the ATP-binding site of these enzymes, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
生化和生理效应
BPU has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. BPU has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
One of the advantages of using BPU in lab experiments is its ability to selectively inhibit certain enzymes, making it a valuable tool for studying the function of these enzymes. However, one limitation of using BPU is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of BPU, including the development of new anticancer agents based on its structure, the investigation of its potential as an antifungal and antibacterial agent, and the development of new drug delivery systems based on its carrier properties. Additionally, further studies are needed to elucidate the mechanism of action of BPU and its potential side effects.
合成方法
There are several methods for synthesizing BPU, including the reaction of 4-bromophenyl isocyanate with 3-chloroaniline in the presence of a base, or the reaction of 4-bromoaniline with 3-chlorophenyl isocyanate. Another method involves the reaction of 4-bromophenyl isocyanate with 3-chloroaniline in the presence of a palladium catalyst and a base. These methods have been optimized to produce high yields of BPU with high purity.
科学研究应用
BPU has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BPU has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. BPU has also been studied for its potential use as an antifungal and antibacterial agent.
In biochemistry, BPU has been used as a tool for studying the function of certain enzymes, such as protein kinases. BPU has been shown to inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
In pharmacology, BPU has been studied for its potential use as a drug delivery system. BPU has been used as a carrier for various drugs, including anticancer agents, to improve their pharmacokinetic properties and reduce their toxicity.
属性
CAS 编号 |
13142-09-1 |
|---|---|
产品名称 |
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea |
分子式 |
C13H10BrClN2O |
分子量 |
325.59 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI 键 |
UKINRRRVXPZMRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
其他 CAS 编号 |
13142-09-1 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



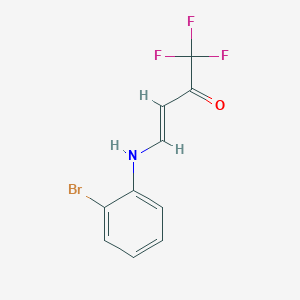
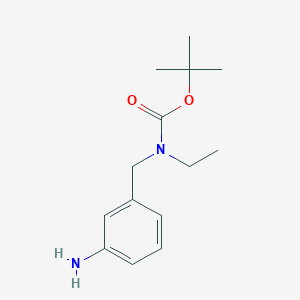
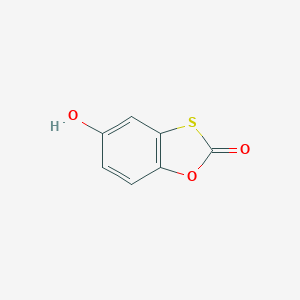
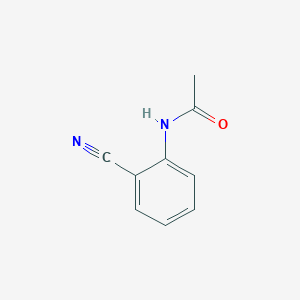
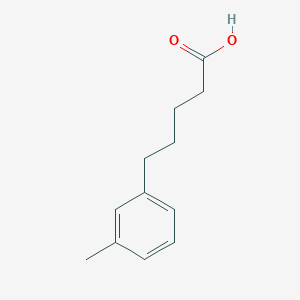
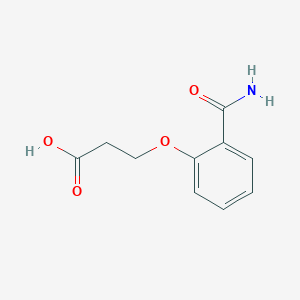
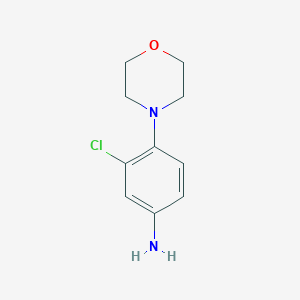
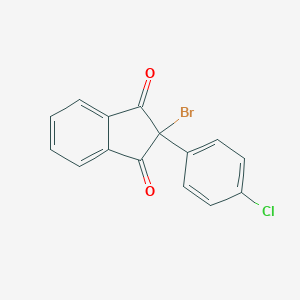
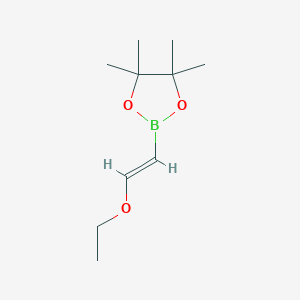
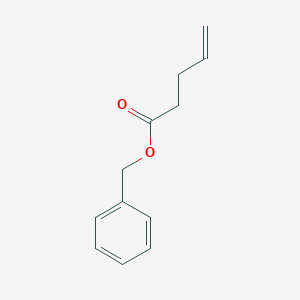
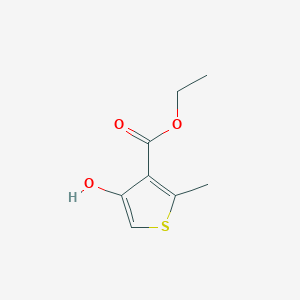
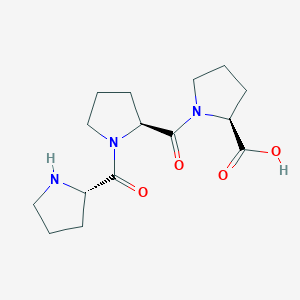
![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)
